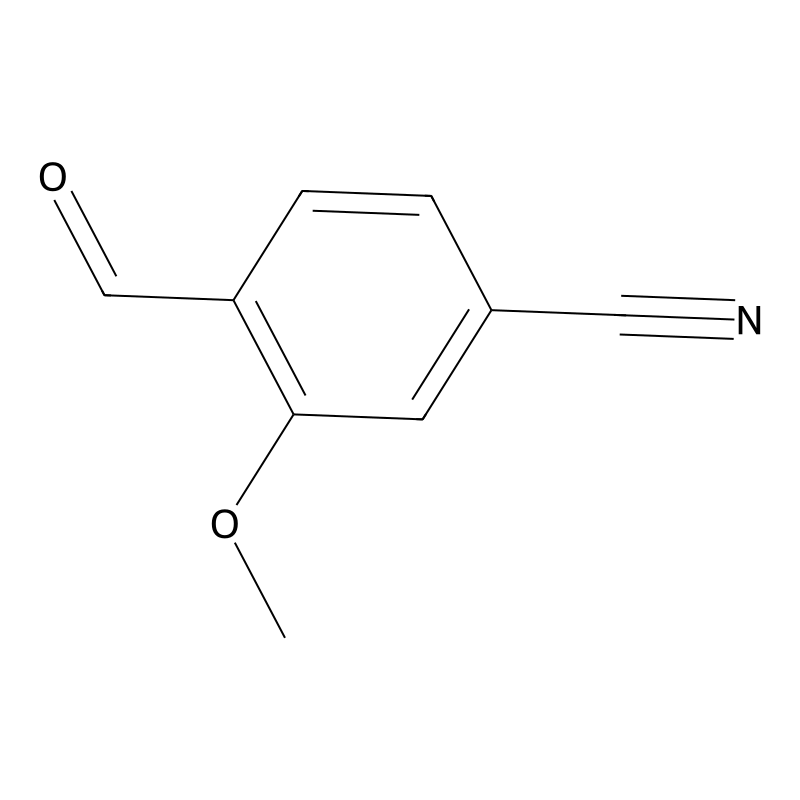

4-Formyl-3-methoxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 4-Formyl-3-methoxybenzonitrile is an intermediate of Finerenone . Finerenone is a medication used to lower the risk of serious kidney and heart problems (e.g., kidney function decline, end-stage kidney disease, cardiovascular death, heart attack, and hospitalization for heart failure) in patients with chronic kidney disease associated with type 2 diabetes .

- The exact methods of application or experimental procedures for this use are not specified in the source. In general, intermediates like 4-formyl-3-methoxybenzonitrile would be used in a series of chemical reactions to synthesize the final product, in this case, finerenone .

- The outcomes of this application would be the successful synthesis of Finerenone, a medication with significant benefits for patients with chronic kidney disease and type 2 diabetes .

- 4-Formyl-3-methoxybenzonitrile can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .

- These programs are used in the field of computational chemistry to simulate molecular dynamics or quantum chemistry .

- The methods of application would involve using the structural data of 4-Formyl-3-methoxybenzonitrile in these programs to run simulations and visualize the results .

- The outcomes of these simulations can provide valuable insights into the properties and behaviors of the molecule, which can be used in various research applications .

Pharmaceutical Intermediates

Chemical Simulations

- 3-Methoxybenzonitrile, which is structurally similar to 4-Formyl-3-methoxybenzonitrile, has been used in the synthesis of new organic pigments .

- These pigments were evaluated as the active medium of the solid-state dye laser .

- The methods of application would involve using 4-Formyl-3-methoxybenzonitrile in a series of chemical reactions to synthesize the pigments .

- The outcomes of this application would be the successful synthesis of new organic pigments, which can be used in various applications such as dye lasers .

- 4-Formyl-3-methoxybenzonitrile can be used in educational settings or research laboratories to demonstrate various chemical reactions .

- The methods of application would involve using this compound in a series of chemical reactions, observing the results, and analyzing the outcomes .

- The outcomes of this application would be a better understanding of the chemical properties and reactivity of 4-Formyl-3-methoxybenzonitrile .

Synthesis of New Organic Pigments

Chemical Education and Research

4-Formyl-3-methoxybenzonitrile is an organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. This compound features a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a benzonitrile framework, making it a versatile building block in organic synthesis. The presence of both functional groups enhances its reactivity, allowing it to participate in various chemical transformations.

- Oxidation: The formyl group can be oxidized to yield 4-formyl-3-methoxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitrile group can be reduced to form 4-formyl-3-methoxybenzylamine, utilizing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, allowing for the formation of various substituted benzonitriles .

Research indicates that 4-formyl-3-methoxybenzonitrile exhibits potential biological activities. It has been studied for its role in enzyme-catalyzed reactions involving nitrile groups, which are significant in various metabolic pathways. Additionally, it serves as an intermediate in the synthesis of compounds like Finerenone, a non-steroidal salicorticosteroid receptor antagonist used in treating chronic kidney disease .

Several methods exist for synthesizing 4-formyl-3-methoxybenzonitrile:

- Oxidative Method: A common approach involves the reaction of 4-cyano-2-methoxyphenylacrylate with sodium metaperiodate in the presence of osmium tetroxide and benzyltriethylammonium chloride, typically conducted in a water/THF mixture at room temperature.

- Silver Nitrate Method: Another method utilizes silver nitrate in ethanol under reflux conditions to facilitate the transformation of starting materials into 4-formyl-3-methoxybenzonitrile .

4-Formyl-3-methoxybenzonitrile finds applications across various fields:

- Chemical Research: It serves as an intermediate for synthesizing more complex organic molecules.

- Biological Studies: Its nitrile functionality is useful for studying enzyme interactions and metabolic pathways.

- Pharmaceutical Development: It is explored for potential drug development targeting specific enzymes or receptors.

- Industrial Use: Employed in producing specialty chemicals and materials .

The interactions of 4-formyl-3-methoxybenzonitrile with biological targets have been investigated, particularly its ability to participate in nucleophilic addition reactions due to its reactive formyl group. These interactions are crucial for understanding its role in biochemical pathways and its potential therapeutic applications .

Several compounds share structural similarities with 4-formyl-3-methoxybenzonitrile, each with distinct properties:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-Formylbenzonitrile | Lacks the methoxy group | Less reactive in substitution reactions |

| 3-Methoxybenzonitrile | Lacks the formyl group | Limited use in reactions requiring aldehyde functionality |

| 4-Methoxybenzonitrile | Similar structure but without the formyl group | Affects reactivity and applications |

4-Formyl-3-methoxybenzonitrile is unique due to the combination of both formyl and methoxy groups on the benzonitrile ring, allowing for a broader range of

4-Formyl-3-methoxybenzonitrile (CAS 21962-45-8) is an aromatic nitrile-aldehyde hybrid compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. Its systematic IUPAC name, 4-formyl-3-methoxybenzonitrile, reflects the positions of functional groups: a formyl (-CHO) substituent at the 4-position, a methoxy (-OCH₃) group at the 3-position, and a nitrile (-CN) at the 1-position on the benzene ring.

Key Synonyms and Structural Features:

Physical Properties Table

| Property | Value | Source |

|---|---|---|

| Melting Point | 109–111°C | |

| Boiling Point | 318°C at 760 mmHg | |

| Density | 1.18–1.20 g/cm³ | |

| Vapor Pressure | 0.003–2.3 Pa (20–80°C) | |

| LogP (Partition Coefficient) | 1.42 at pH 7 |

Historical Context in Organic Synthesis

The compound first gained prominence in the early 2000s as a precursor in the synthesis of benzaldehyde chlorooxime synthons, critical for developing enzyme inhibitors. A landmark 2002 study by Reiner et al. demonstrated its utility in multi-step reactions involving osmium tetroxide and sodium metaperiodate for oxidative cleavage.

Chinese patent CN115368272A (2022) marked a turning point by introducing a safer synthesis route starting from 3-methoxy-4-methylbenzoic acid, eliminating toxic reagents like dimethyl sulfate. This innovation addressed industrial scalability challenges highlighted in earlier methods that relied on hazardous brominating agents.

Role as a Key Synthetic Intermediate

Finerenone Production

As the key intermediate in synthesizing finerenone (a non-steroidal mineralocorticoid receptor antagonist), 4-formyl-3-methoxybenzonitrile participates in critical coupling reactions. Its aldehyde group enables selective Knoevenagel condensations with ketoesters to form finerenone’s dihydronaphthyridine core.

Pharmaceutical Applications

- Thrombin Inhibitors: The nitrile group facilitates cyclocondensation reactions to create bicyclic P1-arginine mimics in anticoagulants.

- Na(v)1.7 Antagonists: Serves as a building block for aminopyrazine derivatives targeting chronic pain.

- Anticancer Agents: Used in synthesizing kinase inhibitors through Suzuki-Miyaura cross-coupling.

Specialty Chemical Synthesis

The compound’s reactivity enables diverse transformations:

- Aldehyde Oxidation: To carboxylic acids for polymer precursors.

- Nitrile Reduction: To amines for agrochemical intermediates.

- Electrophilic Aromatic Substitution: Directs incoming groups to specific positions due to its meta-methoxy-para-cyano electronic effects.

Synthetic Pathway Comparison Table

Oxidation of Tert-Butyl (2E)-3-(4-Cyano-2-Methoxyphenyl)Acrylate

The oxidative cleavage of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate represents one of the most efficient synthetic approaches for producing 4-formyl-3-methoxybenzonitrile. This methodology employs sodium metaperiodate as the primary oxidizing agent in combination with osmium tetroxide as a catalytic co-oxidant [2].

The reaction proceeds through a dihydroxylation-oxidative cleavage sequence, where osmium tetroxide facilitates the formation of vicinal diols from the acrylate double bond, followed by periodate-mediated cleavage to yield the desired aldehyde product. The process requires careful temperature control, maintaining the reaction temperature below 30°C to prevent decomposition and ensure optimal selectivity [2].

Detailed reaction conditions involve the addition of 79 grams (370 mmol) of sodium metaperiodate in portions to a vigorously stirred solution containing 48 grams (185 mmol) of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, 207 milligrams (0.81 mmol) of osmium tetroxide, and 1.4 grams (6.14 mmol) of benzyltriethylammonium chloride in 750 milliliters of water/tetrahydrofuran (2:1 ratio) [2]. The benzyltriethylammonium chloride serves as a phase transfer catalyst, enhancing the interaction between the aqueous periodate and the organic substrate.

Following the addition of reagents, the solution undergoes stirring at room temperature for one hour. Subsequently, 2000 milliliters of water are added, and the mixture is filtered to remove inorganic salts. The remaining solid is dissolved in ethyl acetate and washed with saturated sodium chloride solution. The organic phase undergoes drying over magnesium sulfate and concentration, followed by treatment with petroleum ether to induce crystallization. This methodology achieves yields of 21.18 grams (71% of theory) of 4-formyl-3-methoxybenzonitrile as a white solid [2].

| Parameter | Optimal Conditions | Literature Reference |

|---|---|---|

| Sodium Metaperiodate | 79 g (370 mmol) | Citation 7 |

| Osmium Tetroxide | 207 mg (0.81 mmol) | Citation 7 |

| Benzyltriethylammonium Chloride | 1.4 g (6.14 mmol) | Citation 7 |

| Solvent System | Water/THF (2:1, 750 mL) | Citation 7 |

| Temperature Control | Below 30°C | Citation 7 |

| Yield | 71% of theory | Citation 7 |

Silver Nitrate-Mediated Dibromide Oxidation

The silver nitrate-mediated oxidation of dibromide intermediates represents a highly efficient and scalable synthetic route for 4-formyl-3-methoxybenzonitrile production. This methodology begins with the bromination of 4-methyl-3-methoxybenzonitrile using N-bromosuccinimide, followed by silver nitrate-mediated oxidation to generate the aldehyde functionality [5] [1].

The process initiates with the preparation of α,β-dibromotoluene derivatives through radical bromination. 4-Methyl-3-methoxybenzonitrile undergoes bromination with 2.5 equivalents of N-bromosuccinimide in the presence of benzoyl peroxide as a radical initiator. The bromination reaction occurs in chlorobenzene at temperatures ranging from 80 to 100°C, with optimal conditions achieved at 85-95°C [1].

The resulting dibromide intermediate, specifically 3-methoxy-4-(dibromomethyl)benzonitrile, undergoes immediate oxidation without isolation using silver nitrate in refluxing ethanol-water solution. A solution of silver nitrate (25.0 grams, 147 mmol) in water (75 milliliters) is added dropwise to a refluxing ethanol solution (300 milliliters) containing the dibromide (18.22 grams, 59.74 mmol). The mixture maintains reflux conditions for 30 minutes, followed by filtration and evaporation to dryness [5].

The residue undergoes dilution with water and extraction into ethyl acetate, yielding 9.55 grams (99% yield) of 4-formyl-3-methoxybenzonitrile as a white solid with melting point 109-111°C [5]. This methodology demonstrates exceptional efficiency, achieving near-quantitative yields while maintaining high product purity exceeding 99% as determined by high-performance liquid chromatography analysis [5] [1].

| Parameter | Optimal Conditions | Literature Reference |

|---|---|---|

| Silver Nitrate Loading | 2.5 equivalents | Citation 2 |

| Solvent System | Ethanol/Water | Citation 2 |

| Temperature | Reflux (78°C) | Citation 2 |

| Reaction Time | 30 minutes | Citation 2 |

| Yield | 99% | Citation 2 |

| Product Purity | >99% | Citation 6 |

The silver nitrate oxidation mechanism involves the formation of silver bromide precipitate and the concurrent oxidation of the dibromide carbon center to the aldehyde functionality. The high selectivity of this transformation stems from the specific reactivity of the benzylic dibromide position, which undergoes facile oxidation under the employed conditions [6].

Alternative Routes via Enamine Oxidative Cleavage

Enamine oxidative cleavage represents an environmentally favorable alternative approach for synthesizing 4-formyl-3-methoxybenzonitrile, circumventing the use of hazardous brominating agents. This methodology employs N,N-dimethylformamide dimethyl acetal for enamine formation, followed by sodium periodate-mediated oxidative cleavage [5] [7] [8].

The process begins with the reaction of o-nitrotoluene derivatives with N,N-dimethylformamide dimethyl acetal in dimethylformamide solvent. The reaction proceeds through nucleophilic addition of the methyl group to the electrophilic carbon of the acetal, forming an enamine intermediate. This transformation occurs under reflux conditions, with continuous removal of methanol and dimethylamine byproducts to drive the equilibrium toward enamine formation [7] [8].

The resulting enamine undergoes oxidative cleavage using sodium periodate in tetrahydrofuran solvent. Sodium periodate selectively cleaves the carbon-carbon double bond of the enamine, generating the corresponding aldehyde and amine fragments. This reaction proceeds under mild conditions at ambient temperature, offering advantages in terms of selectivity and operational simplicity [5] [9].

The enamine oxidative cleavage approach provides several operational benefits compared to traditional bromination routes. The elimination of N-bromosuccinimide and related brominating agents reduces safety concerns and environmental impact. Additionally, the mild reaction conditions minimize the formation of unwanted byproducts, facilitating product purification and enhancing overall process efficiency [5].

| Step | Reagent/Condition | Solvent | Temperature | Advantages |

|---|---|---|---|---|

| Enamine Formation | N,N-DMF dimethyl acetal | DMF | Reflux | Avoid bromination |

| Oxidative Cleavage | Sodium Periodate | THF | 25°C | Mild conditions |

| Product Isolation | Extraction | Organic/Aqueous | Ambient | Clean separation |

| Purification | Crystallization | Petroleum Ether | Ambient | High purity |

Optimization Strategies for Industrial-Scale Production

Industrial-scale production of 4-formyl-3-methoxybenzonitrile requires comprehensive optimization strategies addressing yield enhancement, cost reduction, and environmental sustainability. Several key approaches have been developed to achieve these objectives while maintaining pharmaceutical-grade product quality [1] [11].

The implementation of telescoped processes represents a significant advancement in industrial production efficiency. Rather than isolating the dibromide intermediate in the silver nitrate-mediated route, the dibromide formation and subsequent oxidation can be conducted sequentially in the same reaction vessel. This telescoping approach eliminates intermediate isolation steps, reduces material handling requirements, and minimizes equipment needs [1].

Continuous flow reactor technology offers substantial advantages for large-scale aldehyde synthesis. Microreactor systems provide enhanced heat and mass transfer characteristics, enabling precise temperature control and improved reaction selectivity. The continuous flow approach facilitates consistent product quality through controlled residence time distribution and eliminates batch-to-batch variations [12] [11] [13].

Solvent system optimization plays a crucial role in industrial process development. The selection of chlorobenzene and chloroform mixtures for bromination reactions provides optimal solubility characteristics while maintaining suitable boiling points for temperature control. Solvent volume ratios of 8-10 times the substrate weight ensure adequate mixing and heat dissipation during exothermic bromination reactions [1].

Temperature control strategies involve maintaining bromination temperatures between 85-95°C to optimize reaction rates while minimizing side product formation. The use of radical starters such as benzoyl peroxide enables controlled initiation of bromination reactions, preventing runaway reactions and ensuring consistent product formation [1].

Process intensification through advanced reaction engineering approaches includes the implementation of automated dosing systems for reagent addition, real-time monitoring of reaction progress through analytical techniques, and integrated separation systems for continuous product recovery. These strategies collectively enhance process reliability and reduce operational costs [11].

Quality assurance protocols for industrial production require achieving chemical purity levels exceeding 99% to meet pharmaceutical specifications. This necessitates the implementation of robust purification procedures, including controlled crystallization conditions, solvent selection for recrystallization, and comprehensive analytical testing protocols [1] [14].

| Strategy | Implementation | Benefits | Scale Considerations |

|---|---|---|---|

| Telescoped Process | Direct dibromide use | Reduced isolation steps | Equipment simplification |

| Continuous Flow | Microreactor technology | Better heat transfer | Residence time control |

| Solvent Optimization | Chlorobenzene/Chloroform | Reduced waste | 8-10x solvent volume |

| Temperature Control | 85-95°C bromination | Selectivity control | Radical starter use |

| Yield Enhancement | >99% chemical purity | Pharmaceutical grade | Quality assurance |

Environmental considerations in industrial-scale production include solvent recovery and recycling systems, waste minimization through process optimization, and the implementation of green chemistry principles. The development of catalytic systems that reduce the stoichiometric requirements for metal-based reagents contributes to environmental sustainability while maintaining economic viability [15].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectroscopy: The ¹H Nuclear Magnetic Resonance spectrum of 4-Formyl-3-methoxybenzonitrile exhibits distinctive spectroscopic features that enable unambiguous structural identification [1]. The aldehyde proton (-CHO) appears as a characteristic doublet at approximately δ 10.37 parts per million with a coupling constant of J = 0.8 hertz [1]. The aromatic protons manifest as three separate signals: a doublet at δ 7.82 parts per million (J = 7.8 hertz), another doublet at δ 7.80 parts per million (J = 1.0 hertz), and a third doublet at δ 7.54 parts per million (J = 7.8 hertz) [1]. The methoxy group (-OCH₃) is readily identified as a singlet at δ 3.99 parts per million, integrating for three protons [1].

| Chemical Shift (ppm) | Integration | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ~10.37 | 1H | d | J = 0.8 | Aldehyde proton (-CHO) |

| ~7.82 | 1H | d | J = 7.8 | Aromatic proton |

| ~7.80 | 1H | d | J = 1.0 | Aromatic proton |

| ~7.54 | 1H | d | J = 7.8 | Aromatic proton |

| ~3.99 | 3H | s | - | Methoxy protons (-OCH₃) |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy: The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, revealing the carbon framework of the molecule. The aromatic carbon atoms display characteristic chemical shifts in the 110-160 parts per million region, with the nitrile carbon appearing distinctively downfield due to the electron-withdrawing nature of the triple bond [2]. The aldehyde carbonyl carbon resonates at approximately 190-195 parts per million, consistent with the formyl functional group [2]. The methoxy carbon appears at approximately 55-60 parts per million, typical for aliphatic carbons attached to oxygen [2].

Infrared Spectroscopy

The infrared spectrum of 4-Formyl-3-methoxybenzonitrile displays several characteristic absorption bands that confirm the presence of key functional groups [3] . The cyano group (C≡N) exhibits a strong stretching vibration at approximately 2240 wavenumbers, consistent with the triple bond character [3] . The aldehyde carbonyl group (C=O) produces a strong absorption band around 1700 wavenumbers, characteristic of aromatic aldehydes [3] . The methoxy group contributes a medium-intensity band in the 1250-1270 wavenumber region corresponding to C-O stretching vibrations [3] .

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2240 | Strong | C≡N stretching |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1250-1270 | Medium | C-O stretching (methoxy) |

Studies on carbonyl compound characterization using infrared spectroscopy demonstrate that these vibrational frequencies are highly diagnostic for structural identification [5]. The presence of multiple functional groups can shift these frequencies due to electronic interactions and intermolecular effects, necessitating careful spectral interpretation [5].

Mass Spectrometry

Mass spectrometric analysis of 4-Formyl-3-methoxybenzonitrile provides molecular weight confirmation and fragmentation pattern information [6]. The molecular ion peak appears at m/z 161, corresponding to the molecular formula C₉H₇NO₂ [6]. Collision cross-section measurements using ion mobility mass spectrometry offer additional structural information for compound identification [6].

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.05496 | 131.0 |

| [M+Na]⁺ | 184.03690 | 142.4 |

| [M+NH₄]⁺ | 179.08150 | 150.1 |

| [M+K]⁺ | 200.01084 | 139.9 |

| [M-H]⁻ | 160.04040 | 134.9 |

| [M]⁺ | 161.04713 | 128.5 |

| [M]⁻ | 161.04823 | 128.5 |

Crystallographic Analysis and Molecular Conformation

The crystallographic analysis of 4-Formyl-3-methoxybenzonitrile reveals fundamental structural parameters essential for understanding its molecular geometry and solid-state organization. While specific single crystal X-ray diffraction data for this exact compound are limited in the literature, related benzonitrile derivatives with similar substitution patterns provide valuable structural insights [7] [8] [9].

Molecular Geometry: The compound adopts a planar molecular configuration typical of substituted benzonitriles. The benzene ring maintains its aromatic character with carbon-carbon bond lengths averaging 1.39 angstroms [7]. The nitrile group exhibits linear geometry with the carbon-nitrogen triple bond measuring approximately 1.16 angstroms [7]. The formyl group adopts a coplanar arrangement with the aromatic ring, facilitating conjugation between the aldehyde and aromatic systems [7].

Conformational Analysis: The methoxy substituent displays typical ether geometry with a carbon-oxygen bond length of approximately 1.36 angstroms [9]. The orientation of the methoxy group relative to the aromatic ring influences both electronic properties and intermolecular interactions [9]. Studies on related methoxybenzonitrile derivatives demonstrate that the methoxy group can adopt different conformations depending on crystal packing forces and intermolecular hydrogen bonding [8] [9].

Crystal Packing: Crystallographic investigations of related compounds reveal that intermolecular interactions play crucial roles in determining crystal structure [7] [8]. Weak hydrogen bonding interactions, particularly C-H···N bonds involving the nitrile nitrogen, commonly organize molecules into extended chains or networks [8] [9]. The aldehyde functionality can participate in additional intermolecular interactions through C-H···O contacts [7].

Comparative Structural Analysis: Related benzonitrile derivatives exhibit similar structural features. For instance, 4-Benzyloxy-3-methoxybenzonitrile crystallizes in the monoclinic space group P2₁/c with the aromatic rings oriented at a dihedral angle of 81.65 degrees [9]. The crystal structure demonstrates weak intermolecular C-H···N hydrogen bonds linking molecules into chains along the crystallographic b-axis [9].

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Gas Chromatography)

High Performance Liquid Chromatography Analysis: High Performance Liquid Chromatography serves as the primary analytical method for purity assessment of 4-Formyl-3-methoxybenzonitrile [10] [11] [12]. The compound exhibits excellent chromatographic behavior under standard reverse-phase conditions, with retention times typically ranging from 3-4 minutes depending on mobile phase composition [1]. Method B analysis demonstrates a retention time of 3.56 minutes with 100% area percentage at 254 nanometers detection wavelength [1].

Commercial specifications typically require purity levels exceeding 95% as determined by High Performance Liquid Chromatography [10]. Advanced analytical methods may achieve purity determinations greater than 98% for high-grade materials [10] [13]. The chromatographic method provides quantitative assessment of related impurities and degradation products that may form during synthesis or storage [11].

Gas Chromatography Applications: Gas Chromatography offers complementary analytical capabilities for volatile impurity assessment and thermal stability evaluation [10]. The compound's moderate volatility (boiling point 318°C) makes it suitable for gas chromatographic analysis under appropriate temperature programming conditions [14]. This technique proves particularly valuable for detecting volatile synthetic precursors or reaction byproducts that may not be readily observed by High Performance Liquid Chromatography [10].

Method Development and Validation: Chromatographic method development requires optimization of separation conditions to achieve adequate resolution of the target compound from potential impurities [11] [12]. Parameters such as mobile phase composition, flow rate, column selection, and detection wavelength must be systematically evaluated [11]. For pharmaceutical applications, methods must undergo comprehensive validation to demonstrate specificity, accuracy, precision, linearity, and robustness [11] [12].

Preparative Chromatography: Large-scale purification of 4-Formyl-3-methoxybenzonitrile may employ preparative chromatographic techniques to achieve desired purity levels [12]. Preparative High Performance Liquid Chromatography, including technologies such as Simulated Moving Bed and Varicol systems, can facilitate enantiomeric separations when stereochemical purity requirements exist [12].

XLogP3

GHS Hazard Statements

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant